
2-Methoxy-6-nitroaniline
Vue d'ensemble
Description
2-Methoxy-6-nitroaniline is a chemical compound .
Synthesis Analysis
There are various synthesis routes for 2-Methoxy-6-nitroaniline with detailed experiments and outcomes.Molecular Structure Analysis
The molecular structure and electronic properties of 2-methoxy-4,6-diphenylnicotinonitrile have been systematically investigated using X-ray diffraction (XRD) and sophisticated computational methodologies . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methoxy-6-nitroaniline have been analyzed using Fourier transform infrared (FTIR) and FT-Raman spectral analyses .Applications De Recherche Scientifique
Organic Synthesis Intermediate
2-Methoxy-6-nitroaniline serves as a vital intermediate for organic synthesis . It plays a crucial role in the production of various organic compounds.
Dye Production
In the dye industry, 2-Methoxy-6-nitroaniline acts as a diazo component for synthesizing azo dyes . It is used in dyeing processes in the textile industry, particularly for dyeing cotton .
Printing Industry
2-Methoxy-6-nitroaniline is used as a chromogenic agent in printing processes . It contributes to the coloration and visual appeal of printed materials.
Synthesis of Pigment Yellow 74
This compound is an intermediate in the synthesis of Pigment Yellow 74 , a high production volume chemical. This pigment finds applications in yellow tattoo inks, emulsion paints, toy enamels, printing inks, and traffic paints .
Optical Applications
Organic single crystals of 2-Methoxy-6-nitroaniline have been grown for optical applications . These crystals have been analyzed for their optical properties, revealing potential for use in photonic applications .
Nonlinear Optics
The nonlinear optical properties of 2-Methoxy-6-nitroaniline make it valuable in photonic applications due to their fast response times and the possibility of optimizing molecular structures to maximize nonlinear responses . These properties play a vital role in many new applications such as laser spectroscopy, optical modulators, optical communication, optical bi-stable switches, optical electronics, optical data storage, frequency conversion, high-speed information processing, sensors, color displays, etc .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
2-Methoxy-6-nitroaniline is a versatile compound widely used in various industries
Mode of Action
It is known to participate in diverse reactions, such as coupling and condensation, enabling the synthesis of new compounds . .
Biochemical Pathways
It is known to be involved in the synthesis of azo dyes in the dye industry . .
Pharmacokinetics
The pharmacokinetics of 2-Methoxy-6-nitroaniline were investigated in rats, mice, and humans. Following oral administration to rats, the majority of the radioactivity derived from [14C] MNA was excreted in urine, with 75-79% of the dose recovered within 72 hours . This suggests predominant urinary excretion, low tissue distribution, and relatively slow clearance, with some differences observed between species and sexes .
Result of Action
It is known to produce vibrant orange to red colors, making it highly desirable for dyeing textiles, leather goods, and paper products . .
Propriétés
IUPAC Name |
2-methoxy-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKWDGCTUOOAPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167962 | |
| Record name | 6-Nitro-o-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-nitroaniline | |
CAS RN |
16554-45-3 | |
| Record name | 2-Methoxy-6-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16554-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro-o-anisidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016554453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Nitro-o-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitro-o-anisidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-methoxy-6-nitroaniline in the synthesis of maytansinoids?
A1: 2-methoxy-6-nitroaniline serves as the starting material for the synthesis of the C_9-N fragment of maytansine []. The researchers used a series of reactions, starting from 2-methoxy-6-nitroaniline, to eventually produce a compound labeled as 2 in the paper, representing the C_9-N moiety. This fragment is crucial for constructing the complete maytansine molecule.
Q2: Can you elaborate on the structural modifications made to 2-methoxy-6-nitroaniline during the synthesis process?
A2: The synthesis involved several modifications to the initial 2-methoxy-6-nitroaniline structure. Key transformations included converting the nitro group to an amine, attaching an aldehyde group at a specific position on the benzene ring, and then elaborating this aldehyde into a complex side chain through a twelve-step sequence []. This side chain in the final C_9-N fragment (compound 2) contains specific stereochemistry crucial for the biological activity of maytansine.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


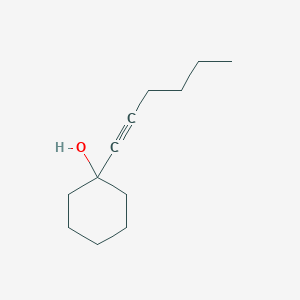
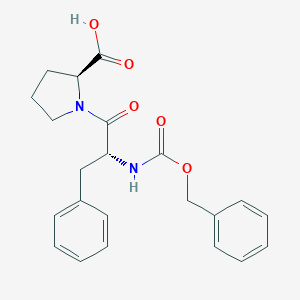
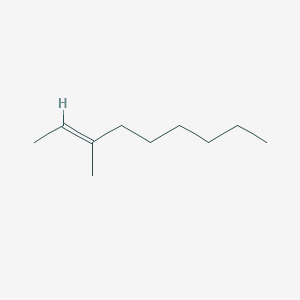
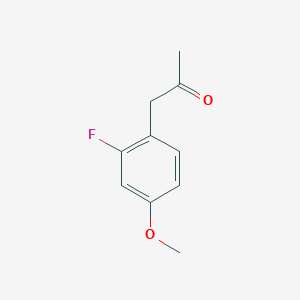
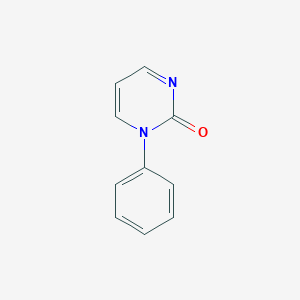
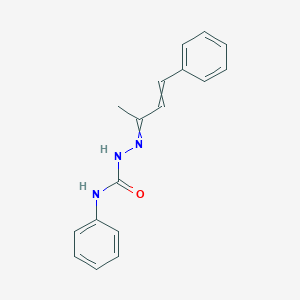

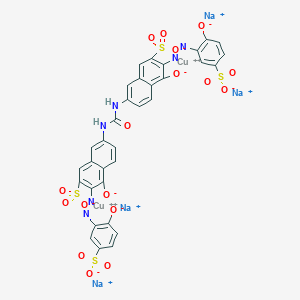
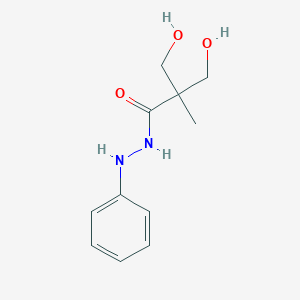
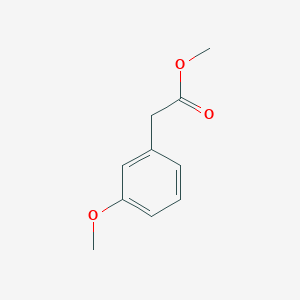
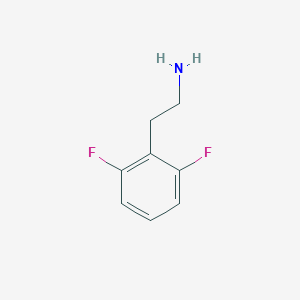
![N-cyano-N-[3-(trifluoromethyl)phenyl]formamide](/img/structure/B100576.png)
![[6-(Dimethylamino)acridin-3-yl]-dimethylazanium](/img/structure/B100579.png)